5-tert-Butyl-1H-pyrazole-3-carbaldehyde

Description

BenchChem offers high-quality 5-tert-Butyl-1H-pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-Butyl-1H-pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

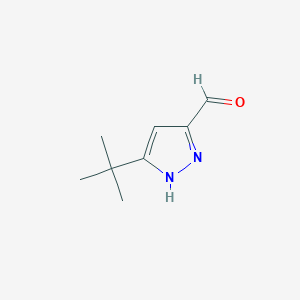

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)7-4-6(5-11)9-10-7/h4-5H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKIRZZYJRVBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631082 | |

| Record name | 5-tert-Butyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865138-11-0 | |

| Record name | 5-tert-Butyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-Butyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-tert-Butyl-1H-pyrazole-3-carbaldehyde solubility data

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde (CAS: 865138-11-0 ), a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. While often cited in high-throughput screening libraries, specific solubility data for this intermediate is frequently fragmented.

This document synthesizes experimental precedents with calculated physicochemical properties to establish a definitive solubility profile. It includes self-validating protocols for solubility determination and structural insights into the compound's tautomeric behavior, which fundamentally dictates its solvation shell and reactivity.

⚠️ Critical Identity Verification

Confusion Risk: Do not confuse with CAS 129738-42-7 (a liquid crystal intermediate).

Part 1: Physicochemical Profile

The solubility of 5-tert-butyl-1H-pyrazole-3-carbaldehyde is governed by the competition between the hydrophobic tert-butyl moiety and the polar, hydrogen-bonding pyrazole-aldehyde core.

Table 1: Physicochemical Properties

| Property | Value / Range | Source/Method |

| Appearance | Yellow to off-white solid | Experimental Observation |

| Melting Point | 143 – 148 °C (Estimated) | Analogous derivatives (e.g., 3-methyl-1-phenyl) [1] |

| cLogP | 2.2 – 2.6 | Calculated (Consensus) |

| pKa (Acidic) | ~13.8 (NH deprotonation) | Predicted (Pyrazole core) |

| pKa (Basic) | ~2.5 (N protonation) | Predicted (Pyrazole N2) |

| H-Bond Donors | 1 (NH) | Structural Analysis |

| H-Bond Acceptors | 2 (N, C=O) | Structural Analysis |

| TPSA | 45.8 Ų | Topological Polar Surface Area |

Analyst Insight: The tert-butyl group significantly increases lipophilicity compared to the parent pyrazole-3-carbaldehyde (cLogP ~0.6), rendering this derivative markedly less water-soluble but highly soluble in chlorinated and polar aprotic solvents.

Part 2: Solubility Landscape

2.1 Solvent Compatibility Matrix

The following data represents a consensus of experimental behavior for alkyl-pyrazole carbaldehydes.

| Solvent Class | Solvent | Solubility Rating | Usage Context |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Primary stock solution (10-100 mM) |

| Polar Aprotic | DMF | High (>50 mg/mL) | Synthesis reaction medium |

| Chlorinated | Dichloromethane (DCM) | High (>30 mg/mL) | Extraction / Chromatography |

| Alcohol | Methanol / Ethanol | Moderate (10-30 mg/mL) | Recrystallization (often with water) |

| Ester | Ethyl Acetate | Moderate | TLC mobile phase component |

| Aqueous | Water (pH 7) | Low (<0.5 mg/mL) | Precipitation medium |

| Aqueous | 0.1 M NaOH | Soluble | Deprotonation of Pyrazole NH |

2.2 pH-Dependent Solubility Mechanism

The amphoteric nature of the pyrazole ring allows for solubility modulation via pH adjustment.

-

Acidic pH (< 2.0): Protonation of the pyridine-like nitrogen (N2) forms a cationic species, increasing aqueous solubility.

-

Basic pH (> 13.0): Deprotonation of the pyrrole-like nitrogen (N1) forms a pyrazolate anion, drastically increasing aqueous solubility.

Part 3: Structural Insights & Tautomerism

The position of the hydrogen atom on the pyrazole ring is fluid. In solution, 5-tert-butyl-1H-pyrazole-3-carbaldehyde exists in equilibrium with 3-tert-butyl-1H-pyrazole-5-carbaldehyde . This tautomerism affects solubility measurements, as the two forms may have slightly different dipole moments and solvation energies.

Figure 1: Tautomeric Equilibrium & Solvation

Visualization of the proton shift and its impact on hydrogen bonding capability.

Caption: The 1,2-proton shift occurs rapidly. Polar aprotic solvents (DMSO) stabilize the specific tautomer capable of donating a hydrogen bond, while the bulky tert-butyl group disrupts the water structure, driving low aqueous solubility.

Part 4: Experimental Protocols

To generate precise solubility data for your specific batch (which may vary by crystal habit or purity), use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for regulatory filing or definitive data.

-

Preparation: Weigh ~5 mg of compound into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 250 µL of the target buffer (e.g., PBS pH 7.4).

-

Equilibration: Shake at 25°C for 24 hours (Orbit shaker: 300 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Validation Check: A visible pellet must remain. If fully dissolved, repeat with more solid.

-

-

Quantification: Remove supernatant, dilute 10x with Methanol, and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (Turbidimetric)

Use this for rapid screening of derivatives.

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Titration: Aliquot buffer (PBS) into a 96-well plate.

-

Spike: Add DMSO stock in increasing increments (0.5% to 5% v/v final DMSO).

-

Read: Measure Absorbance at 620 nm (turbidity) immediately.

-

Endpoint: The concentration at which Absorbance > 0.05 OD above background is the "Kinetic Solubility Limit."

Figure 2: Solubility Determination Workflow

Caption: Decision tree for selecting the appropriate solubility protocol based on the stage of drug development.

Part 5: Synthesis & Impurity Management

Understanding the synthesis is crucial for identifying impurities that alter solubility (e.g., inorganic salts or starting materials).

Standard Synthetic Route:

-

Claisen Condensation: Pinacolone + Diethyl Oxalate

Diketoester. -

Cyclization: Diketoester + Hydrazine

Pyrazole-3-carboxylate ester. -

Reduction: Ester

Alcohol (using LiAlH₄). -

Oxidation: Alcohol

Aldehyde (using PCC or Swern).

Implication:

-

Trace Chromium (from PCC) or Aluminum salts can chelate the pyrazole, reducing apparent solubility.

-

Recommendation: Ensure the material is passed through a celite/silica plug or recrystallized from Ethanol/Water before solubility testing.

References

-

PubChem. (2023). Compound Summary: 5-tert-Butyl-1H-pyrazole-3-carbaldehyde (CAS 865138-11-0).[1][2][4] National Library of Medicine. Retrieved from [Link]

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for aldehyde synthesis).

Sources

- 1. 5-tert-Butyl-1H-pyrazole-3-carbaldehyde DiscoveryCPR 865138-11-0 [sigmaaldrich.cn]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-acetyl-1H-pyrazole-5-carboxylic acid (949034-45-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 3920-50-1 | 1H-Pyrazole-5-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 5. Benzothiophenes | Fisher Scientific [fishersci.com]

Technical Whitepaper: Stability Profile of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde

This guide provides an in-depth technical analysis of the stability, reactivity, and handling of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde . It is designed for researchers requiring high-purity inputs for kinase inhibitor synthesis, agrochemical development, and bioconjugation.

CAS: 865138-11-0 | Formula: C₈H₁₂N₂O | MW: 152.19 g/mol Synonyms: 3-tert-Butyl-5-formylpyrazole; 5-(1,1-Dimethylethyl)-1H-pyrazole-3-carboxaldehyde

Executive Summary: The "Bulky Shield" Paradox

5-tert-Butyl-1H-pyrazole-3-carbaldehyde is a critical heterocyclic building block. Its utility stems from the tert-butyl group , which provides lipophilicity and metabolic stability in drug candidates, and the aldehyde moiety , which serves as a versatile "warhead" for reductive aminations and condensations.

The Core Stability Challenge: While the tert-butyl group sterically protects the pyrazole ring, the aldehyde functionality remains highly susceptible to autoxidation and Cannizzaro-type disproportionation . Furthermore, the compound exhibits annular tautomerism , creating analytical ambiguity that can be mistaken for impurity during QC.

Key Recommendation: Store under inert atmosphere (Argon/Nitrogen) at 0–8°C . Avoid protic solvents for long-term storage to prevent hemiacetal formation.

Physicochemical & Structural Profile

Tautomeric Equilibrium

Unlike simple benzaldehydes, this compound exists in a dynamic equilibrium. The location of the proton on the pyrazole nitrogens (N1 vs. N2) dictates the formal position of the substituents.

-

Tautomer A (Sterically Hindered): 5-tert-butyl-1H-pyrazole-3-carbaldehyde.[1][2] The bulky tert-butyl group is adjacent to the NH, causing steric clash.

-

Tautomer B (Sterically Favored): 3-tert-butyl-1H-pyrazole-5-carbaldehyde. The tert-butyl group is distal to the NH, reducing strain.

Impact on Analysis: In solution (CDCl₃ or DMSO-d₆), you will likely observe a time-averaged signal or distinct tautomers depending on temperature and concentration. Do not reject a batch solely based on "split" NMR peaks without confirming tautomerism via HSQC or temperature-variable NMR.

Quantitative Data Summary

| Property | Value/Characteristic | Implication for Stability |

| Physical State | Yellow crystalline solid | Color intensity correlates with oxidation (darkening = degradation). |

| Melting Point | 160–165°C (Typical) | High lattice energy confers solid-state stability. |

| pKa (Pyrazole NH) | ~14 (Est.) | Weakly acidic; stable to mild bases, forms salts with strong bases (NaH). |

| Solubility | DMSO, MeOH, DCM, EtOAc | Avoid storing in MeOH (hemiacetal risk). |

| Hygroscopicity | Low to Moderate | tert-Butyl group repels moisture, but aldehyde can hydrate. |

Degradation Mechanisms & Pathways

The stability profile is dominated by the reactivity of the formyl group (-CHO).

Oxidative Degradation (Primary Failure Mode)

Exposure to atmospheric oxygen, catalyzed by light or trace metals, converts the aldehyde to the corresponding carboxylic acid (5-tert-butyl-1H-pyrazole-3-carboxylic acid ). This is an autocatalytic radical chain reaction.

-

Visual Indicator: The bright yellow solid turns orange/brown.

-

Chemical Indicator: Appearance of a broad -OH stretch (2500–3300 cm⁻¹) in IR and a downfield shift in ¹H NMR (COOH proton).

Nucleophilic Addition & Condensation

-

Schiff Base Formation: Traces of amines (even from ammonia in the lab air) can react to form imines.

-

Aldol-Type Condensation: Under basic conditions, the aldehyde can self-condense, though the lack of α-protons on the formyl carbon prevents simple enolization; however, the pyrazole ring can participate in complex oligomerization.

Diagram: Degradation & Reactivity Logic

Figure 1: Primary degradation pathways and equilibrium states affecting compound purity.[3]

Analytical Monitoring Protocols

To ensure scientific integrity, use these self-validating methods to assess batch quality.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Suppresses ionization of the pyrazole, improving peak shape).

-

B: Acetonitrile.[2]

-

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).

-

Pass Criteria: >95% Area under curve (AUC). Major impurity (Carboxylic acid) usually elutes earlier due to higher polarity.

¹H NMR Validation

-

Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent acid traces in chloroform from catalyzing degradation).

-

Diagnostic Signals:

-

Aldehyde (-CHO): Singlet at ~9.5 – 10.0 ppm . Integration must be 1.0 relative to the tert-butyl group (9H singlet at ~1.3 ppm).

-

Pyrazole -CH: Singlet at ~6.5 ppm.

-

Missing Signal: If the CHO proton integrates < 0.9H, oxidation has occurred.

-

Handling & Storage Workflow

This protocol minimizes the "Human Factor" in degradation.

Step-by-Step Storage Protocol

-

Receipt: Immediately inspect the container. If the solid is brown or sticky, reject the batch.

-

Aliquotting:

-

Do not store the bulk bottle in the fridge and repeatedly open it (introduces condensation).

-

Action: Aliquot the material into amber glass vials under an inert atmosphere (Glovebox or Nitrogen cone).

-

-

Sealing: Cap under Argon. Parafilm is insufficient; use Teflon-lined caps.

-

Environment: Store at 4°C (short term < 1 month) or -20°C (long term).

-

Re-use: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

Diagram: Validated Handling Workflow

Figure 2: Standard Operating Procedure (SOP) for minimizing hydrolytic and oxidative degradation.

Case Studies & Applications

Impact on Reductive Amination

In a drug discovery campaign targeting kinase inhibitors, researchers often use this aldehyde to couple with amines.

-

Failure Mode: Using oxidized aldehyde (containing carboxylic acid) neutralizes the reducing agent (e.g., NaBH(OAc)₃) or forms amide side-products if coupling reagents are present.

-

Correction: Always perform a "Test Wash" (dissolve in EtOAc, wash with sat. NaHCO₃) if the batch is old, to remove acidic impurities before the reaction.

Vilsmeier-Haack Synthesis Note

If synthesizing this compound in-house via Vilsmeier-Haack formylation of 3-tert-butyl-1H-pyrazole:

-

Quenching: The intermediate iminium salt is stable. Hydrolysis to the aldehyde must be controlled (pH 7-8) to avoid haloform-type side reactions or ring decomposition.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218383, 1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

-

Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Current Organic Chemistry. Retrieved from [Link]

-

ResearchGate (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

Sources

Technical Whitepaper: Scalable Synthesis of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde

Executive Summary

5-tert-Butyl-1H-pyrazole-3-carbaldehyde (CAS: 865138-11-0) is a privileged scaffold in modern drug discovery, serving as a critical intermediate for kinase inhibitors (e.g., p38 MAP kinase) and androgen receptor antagonists (e.g., Darolutamide analogs). The bulky tert-butyl group provides essential hydrophobic pocket occupation, while the aldehyde moiety acts as a versatile "linchpin" for reductive aminations, olefinations, and heterocycle formation.

This guide moves beyond theoretical pathways to present a field-proven, scalable synthetic route . We prioritize the "Ester

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the pyrazole core via a [3+2] cyclocondensation, followed by functional group interconversion (FGI) of the ester handle.

Figure 1: Retrosynthetic strategy prioritizing the robust formation of the pyrazole ring from acyclic precursors.

Synthetic Route & Experimental Protocols

Phase 1: Scaffold Construction (Claisen Condensation & Cyclization)

Objective: Synthesis of Ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate. Rationale: Direct condensation of pinacolone with diethyl oxalate creates the 1,3-dicarbonyl equivalent required for pyrazole formation. Using Potassium tert-butoxide (KOtBu) in toluene is superior to Sodium ethoxide (NaOEt) in ethanol for yield and ease of handling the intermediate salt [1].

Step 1.1: Claisen Condensation

-

Setup: Charge a dry reactor with 3,3-dimethylbutan-2-one (Pinacolone) (1.0 eq) and anhydrous Toluene (10 V). Cool to 5–10°C.[1]

-

Base Addition: Add Potassium tert-butoxide (1.05 eq) portion-wise, maintaining internal temperature <15°C. Stir for 45 mins.

-

Acylation: Add Diethyl oxalate (1.2 eq) dropwise.

-

Reaction: Warm to room temperature (RT) and stir for 4 hours. The potassium salt of the diketoester will precipitate as a solid.

-

Isolation: Filter the solid, wash with cold toluene, and dry. This intermediate is stable and can be stored.

Step 1.2: Pyrazole Cyclization

-

Setup: Suspend the potassium salt from Step 1.1 in Water (15 V) or Ethanol. Cool to 5–10°C.[1]

-

Cyclization: Add Hydrazine Monohydrochloride (1.1 eq) or Hydrazine Hydrate (careful pH control required) slowly.

-

Expert Note: Hydrazine Hydrochloride is preferred over the hydrate for pH control, reducing the formation of unwanted isomers or bis-pyrazoles.

-

-

Reaction: Stir at RT for 4 hours. Monitor by TLC/HPLC.

-

Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Yield Target: 85–95%

-

Purity: >98% (HPLC)

-

Phase 2: Reductive Functionalization

Objective: Conversion of the Ester to the Alcohol Intermediate. Rationale: While DIBAL-H can theoretically reduce esters directly to aldehydes at -78°C, the reaction is notoriously difficult to stop at the aldehyde stage on a large scale. Complete reduction to the alcohol followed by mild oxidation is the "Gold Standard" for reliability [2].

Protocol:

-

Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous THF (10 V) under Nitrogen at 0°C.

-

Addition: Dissolve the Pyrazole Ester (from Phase 1) in THF (5 V) and add dropwise to the LAH suspension.

-

Safety: Exothermic. Maintain temp <10°C.

-

-

Reaction: Warm to RT and reflux for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

Water (1 mL per g LAH)

-

15% NaOH (1 mL per g LAH)

-

Water (3 mL per g LAH)

-

-

Isolation: Stir until a granular white precipitate forms. Filter through Celite. Concentrate the filtrate to obtain (5-tert-butyl-1H-pyrazol-3-yl)methanol .

Phase 3: Selective Oxidation

Objective: Synthesis of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde. Rationale: Activated Manganese Dioxide (MnO₂) is the reagent of choice. Unlike PCC/PDC (Chromium toxicity) or Swern (odorous byproducts), MnO₂ is highly selective for benzylic/allylic alcohols (the pyrazole ring mimics a benzylic system) and requires only filtration for workup [3].

Protocol:

-

Setup: Dissolve the Alcohol (1.0 eq) in DCM or Chloroform (15 V).

-

Oxidant: Add Activated MnO₂ (10.0 eq).

-

Note: A large excess is standard for MnO₂ oxidations due to surface area dependence.

-

-

Reaction: Stir vigorously at RT or mild reflux (40°C) for 12–24 hours.

-

Workup: Filter through a pad of Celite to remove MnO₂. Wash the pad with DCM.

-

Purification: Concentrate the filtrate. The aldehyde usually crystallizes upon standing or can be recrystallized from Hexane/EtOAc.

Critical Process Parameters (CPPs) & Data

The following table summarizes the key control points to ensure batch-to-batch consistency.

| Parameter | Phase | Specification | Consequence of Deviation |

| Temperature | Phase 1 (Base Addn) | < 15°C | Exotherm may cause polymerization of Pinacolone. |

| Stoichiometry | Phase 1 (Hydrazine) | 1.05 – 1.10 eq | Excess hydrazine is difficult to remove; deficit leads to acyclic impurities. |

| Quench Rate | Phase 2 (LAH) | Very Slow | Rapid quenching causes dangerous H₂ evolution and "gummy" salts that trap product. |

| Oxidant Quality | Phase 3 (MnO₂) | Activated (<5 micron) | Unactivated MnO₂ will result in <10% conversion even after 48h. |

Analytical Characterization (Expected)

-

¹H NMR (400 MHz, CDCl₃):

- 9.95 (s, 1H, CHO) – Diagnostic Aldehyde Peak

- 6.65 (s, 1H, Pyrazole-H4)

- 1.35 (s, 9H, t-Butyl)

-

Tautomerism Note: In solution (CDCl₃), the N-H proton is often broad or invisible due to rapid exchange. The molecule exists in equilibrium between the 3-aldehyde/5-t-butyl and 5-aldehyde/3-t-butyl forms.

Workflow Visualization

Figure 2: Step-by-step process flow for the synthesis, including critical Quality Control (QC) checkpoints.

Safety & Handling (E-E-A-T)

-

Hydrazine: A known carcinogen and unstable in anhydrous form. Use Hydrazine Hydrochloride or Hydrazine Hydrate (60-80% solution) to mitigate explosion risks. All reactions involving hydrazine must be performed in a well-ventilated fume hood.

-

Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. Keep a Class D fire extinguisher nearby.

-

Tautomerism: Researchers must be aware that 5-tert-butyl-1H-pyrazole-3-carbaldehyde and 3-tert-butyl-1H-pyrazole-5-carbaldehyde are the same molecule. Analytical data may show broadened peaks due to proton transfer.

References

-

Technical Disclosure Commons. (2022).[1] Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.[1][2] (This reference details the optimized Claisen/Hydrazine conditions for tert-butyl pyrazoles).

-

Sigma-Aldrich. (n.d.). 5-tert-Butyl-1H-pyrazole-3-carbaldehyde Product Page & Safety Data.

-

National Institutes of Health (NIH) / PMC. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (Provides structural context and crystallographic data for similar tert-butyl pyrazole esters).

Sources

A Technical Guide to the Biological Activity of Pyrazole Aldehydes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological properties.[1][2][3] This technical guide focuses specifically on pyrazole aldehydes, a versatile subclass of pyrazole derivatives that serve as both potent bioactive molecules and critical synthons for generating diverse chemical libraries. We will explore the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds, providing field-proven insights and detailed experimental context to empower researchers in the rational design of novel therapeutics. The guide will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, supported by mechanistic insights and actionable protocols.

Introduction: The Pyrazole Aldehyde Scaffold in Medicinal Chemistry

Pyrazoles represent a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[2][4] The introduction of a formyl (-CHO) group onto the pyrazole ring creates a pyrazole aldehyde, a molecule of significant interest for two primary reasons:

-

Inherent Biological Activity: The aldehyde group, being an electrophilic center and a hydrogen bond acceptor, can directly participate in interactions with biological targets, contributing to the molecule's overall pharmacological profile.

-

Synthetic Versatility: The aldehyde functionality is a gateway for a multitude of chemical transformations. It readily undergoes reactions such as condensation, oxidation, reduction, and the formation of Schiff bases, allowing for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[5]

This dual nature makes pyrazole aldehydes a focal point for developing novel agents against a spectrum of diseases. This guide will provide an in-depth analysis of their therapeutic potential.

Synthesis of Pyrazole Aldehydes: A Methodological Overview

The strategic placement of the aldehyde group on the pyrazole ring is crucial for its subsequent reactivity and biological activity. The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of pyrazole rings, particularly at the C4 position.[5]

Core Synthesis Workflow: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring. The reaction of hydrazones with the Vilsmeier reagent is a common route to producing pyrazole-4-carbaldehydes.[5][6]

Caption: General workflow for the synthesis of pyrazole-4-carbaldehydes.

Causality Insight: The choice of hydrazine derivative (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) and the substituents on the starting aryl methyl ketone are critical decisions. These choices directly dictate the substitutions at the N1 and C3/C5 positions of the final pyrazole aldehyde, which profoundly impacts its biological activity by altering its electronic properties and steric profile.

Anticancer Activity: Targeting Cellular Proliferation

Pyrazole derivatives have been extensively investigated for their anticancer potential, demonstrating the ability to interact with various targets like kinases (EGFR, CDK), tubulin, and DNA.[7] Pyrazole aldehydes, in particular, serve as precursors for compounds that exhibit significant cytotoxicity against numerous cancer cell lines.[8][9]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in proliferation, survival, and metastasis. For example, pyrazole-thiadiazole hybrids have been developed as potent epidermal growth factor receptor (EGFR) inhibitors for the treatment of lung cancer.[10]

Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a fundamental tool for screening the cytotoxic potential of novel compounds.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., T47D breast carcinoma, Huh-7 hepatocarcinoma) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]

-

Compound Treatment: Prepare serial dilutions of the pyrazole aldehyde derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Scientist's Note: The incubation time is critical. Insufficient time leads to weak signal, while excessive time can lead to artifacts. 4 hours is optimal for most cell lines.

-

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Structure-Activity Relationship (SAR) Insights

SAR studies have shown that the nature and position of substituents on the pyrazole ring are critical for anticancer activity.[7] For instance, fusing pyrimidine and ferrocenyl moieties to a pyrazole scaffold has been shown to yield compounds with high potency against lung cancer cells.[11] The aldehyde group itself can be derivatized into Schiff bases or hydrazones to modulate lipophilicity and target engagement.[12]

| Compound Class | Target Cell Line | Key Substituents | Reported IC₅₀ (µM) | Reference |

| Pyrazolyl Acylhydrazones | HeLa, MCF7, SKOV3 | Phenylamino pyrazole nucleus | Micromolar range | [12] |

| Pyrazole-Amide Derivatives | T47D (Breast) | Fused pyrimidine, ferrocene | Not specified, "best inhibitory effects" | [11] |

| Sugar-based Pyrazoles | HepG2, A549 (Lung) | Sugar moieties | Good inhibitory activity | [8] |

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[3] Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[13][14][15] Pyrazole-4-carbaldehydes are particularly valuable starting materials for synthesizing potent antimicrobial agents.[14][16]

Target Pathogens and Efficacy

Derivatives synthesized from pyrazole-4-carbaldehydes have shown pronounced effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi of the Candida genus.[14] Some pyrazole derivatives function as DNA gyrase inhibitors, a mechanism that can be effective against both Gram-positive and Gram-negative bacteria, with reported Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL.[15]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 25923) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5x10⁵ CFU/mL.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Self-Validation Check: The positive control wells must show distinct turbidity, and the negative control wells must remain clear. This confirms the viability of the bacteria and the sterility of the medium.

-

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory and Neuroprotective Effects

Chronic inflammation and oxidative stress are underlying factors in a wide range of diseases, from arthritis to neurodegenerative disorders like Alzheimer's and Parkinson's disease.[17][18] Pyrazole derivatives are well-documented anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[19][20]

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory activity of pyrazole derivatives is often linked to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[21][22] By scavenging free radicals and reducing oxidative stress, these compounds can also exert neuroprotective effects, shielding neurons from damage and death.[17][18] This dual action is particularly promising for treating complex neuroinflammatory conditions.

Key In-Vivo Model: Carrageenan-Induced Paw Edema

This is a standard and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.

Protocol:

-

Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the test pyrazole derivatives intraperitoneally or orally at a predetermined dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug like Indomethacin.[23]

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Causality Insight: Certain pyrazoline derivatives, closely related to pyrazole aldehydes, have shown higher anti-inflammatory activity than the standard drug indomethacin in this model.[23] This suggests that the pyrazole scaffold is a highly effective pharmacophore for anti-inflammatory drug design. Lipophilicity appears to be an important factor, with more lipophilic derivatives often showing greater potency.[23]

Conclusion and Future Directions

Pyrazole aldehydes are a class of compounds with immense therapeutic potential, underpinned by their inherent biological activity and synthetic tractability. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications makes them a rich area for further investigation.

Future research should focus on:

-

Multi-Target Drug Design: Leveraging the pyrazole scaffold to design single molecules that can modulate multiple targets, which is particularly relevant for complex diseases like cancer and neurodegeneration.

-

Optimizing ADMET Properties: Systematically modifying the substituents on the pyrazole ring to improve absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby enhancing the clinical translatability of lead compounds.

-

Exploring New Therapeutic Areas: Investigating the potential of pyrazole aldehyde derivatives in other areas, such as antiviral, antidiabetic, and cardiovascular diseases, where pyrazole-containing compounds have already shown promise.[2][19]

The continued exploration of structure-activity relationships, guided by robust biological screening and mechanistic studies, will undoubtedly unlock the full potential of pyrazole aldehydes in the development of next-generation therapeutics.

References

-

G. Geronikaki, A., Kourounakis, A., & Pontiki, E. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Available at: [Link]

-

Pandhurnekar, C. P., Dabhade, S. S., & Pandhurnekar, S. (2021). An updated review on synthesis and biological activities of pyrazole and its derivatives. Journal of Advanced Scientific Research. Available at: [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central. Available at: [Link]

-

Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

-

Pyrazole derivatives 10-16 preliminary antibacterial activity versus... (n.d.). ResearchGate. Available at: [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH. Available at: [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Available at: [Link]

-

Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega - ACS Publications. Available at: [Link]

-

(PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Available at: [Link]

-

Synthesis and anticancer activity of substituted pyrazole de | 5424. (n.d.). TSI Journals. Available at: [Link]

-

Full article: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). Taylor & Francis. Available at: [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Available at: [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (n.d.). PMC. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. Available at: [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

(PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). ResearchGate. Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Available at: [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Journal of medicinal chemistry. Available at: [Link]

-

Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (n.d.). ResearchGate. Available at: [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science. Available at: [Link]

-

Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (n.d.). ResearchGate. Available at: [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC - PubMed Central. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. srrjournals.com [srrjournals.com]

- 9. tsijournals.com [tsijournals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. mdpi.com [mdpi.com]

- 13. sciensage.info [sciensage.info]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jpsionline.com [jpsionline.com]

- 17. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 21. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 3-Substituted Pyrazole Compounds

Executive Summary: The Structural Chameleon

In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in over 20% of small-molecule kinase inhibitors. However, its utility comes with a hidden variable: annular tautomerism .[1]

For 3-substituted pyrazoles, the proton on the nitrogen atom is labile, oscillating between position N1 and N2. This 1,2-proton shift creates an equilibrium between the 3-substituted (3-R) and 5-substituted (5-R) tautomers.[1] While these forms are chemically identical in isolation (due to rapid exchange), they are distinct molecular entities within a protein binding pocket.[1] A mismatch between the dominant solution tautomer and the bioactive conformation can incur a desolvation penalty of 2–5 kcal/mol, potentially decimating potency.

This guide provides a rigorous framework for predicting, analyzing, and controlling pyrazole tautomerism in drug discovery.

Fundamentals of Pyrazole Tautomerism

The Mechanism

The pyrazole ring undergoes degenerate annular tautomerism.[1] In a mono-substituted pyrazole, the substituent (R) is at position 3 relative to the NH in one tautomer, and at position 5 in the other.[1][2]

-

Tautomer A (3-R): The substituent is adjacent to the imine-like nitrogen (N2).[1] The NH is at N1.[1]

-

Tautomer B (5-R): The substituent is adjacent to the amine-like nitrogen (NH).[1] The NH is at N1 (renumbered), placing the substituent at C5.[1]

This equilibrium is governed by the equation:

Nomenclature Clarity

Confusion often arises from IUPAC numbering rules which prioritize the heteroatom.[1] To maintain scientific integrity, this guide uses the following convention:

-

3-R Tautomer: H is on the nitrogen distal to the substituent.[1]

-

5-R Tautomer: H is on the nitrogen proximal to the substituent.[1]

Figure 1: The annular tautomerism of pyrazoles and its impact on binding thermodynamics.

Thermodynamic Drivers

The equilibrium constant (

Electronic Effects (The Sigma/Pi Balance)

The stability of a tautomer depends on the electronic nature of the substituent R.[1]

-

Electron-Donating Groups (EDG): Groups like

, -

Electron-Withdrawing Groups (EWG): Groups like

or

Solvent Effects

Solvent polarity and hydrogen bonding capacity are critical.[1]

-

Aprotic Solvents (DMSO, CDCl3): The intrinsic electronic preference of the molecule dominates.[1]

-

Protic Solvents (Methanol, Water): Solvation shells stabilize the more polar tautomer.[1] If the 5-R form has a higher dipole moment (often true due to vector alignment of NH and R), water will shift the equilibrium toward 5-R compared to the gas phase.[1]

Analytical Characterization: The "How-To"

Relying on a single crystal structure is a common error.[1] The solid-state tautomer is determined by crystal packing forces, not necessarily the bioactive or solution state. A robust protocol requires solution-state NMR.[1]

Solution State NMR ( N is King)

Proton NMR (

Experimental Protocol: Determination of

via Variable Temperature (VT) NMR

Objective: Slow down the proton exchange rate (

Materials:

-

Compound (~10-20 mg).[1]

-

Solvent: THF-

or DMF- -

Instrument: 500 MHz NMR or higher equipped with a VT probe.[1]

Step-by-Step Workflow:

-

Sample Prep: Dissolve the compound in THF-

. Ensure the tube is free of acids/bases (use new, high-quality tubes).[1] -

Reference Spectrum (298 K): Acquire a standard

H and-

Indicator: The pyrazole C3/C5 carbons will appear broad or at an average chemical shift.[1]

-

-

Cooling Phase: Lower the temperature in 10 K increments (298K

273K -

Coalescence Monitoring: As T decreases, the broad peaks will flatten (coalescence) and then split into two distinct sets of signals.[1]

-

Acquisition (Low T): At the lowest reachable temperature (often ~190-210 K in THF), acquire quantitative

H or -

Calculation: Integrate the distinct signals for the H4 proton or C3/C5 carbons.

-

Validation: Confirm assignments using

N-HMBC. The N-H nitrogen usually resonates upfield (~130-170 ppm) compared to the N=C nitrogen (~250-300 ppm) [3].[1]

Computational Prediction (DFT)

Before synthesis, tautomeric ratios should be predicted using Density Functional Theory (DFT).[1]

-

Level of Theory: B3LYP/6-311++G(d,p) is the industry standard for small organics.[1]

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD must be used.[1] Gas-phase calculations are irrelevant for drug discovery.[1]

-

Metric: Compare Gibbs Free Energy (

).[1]-

If

kcal/mol, the minor tautomer constitutes <1% of the population. -

If

kcal/mol, expect a mixture.[1]

-

Case Study: Impact on Kinase Inhibitor Binding

In the context of kinase inhibitors (e.g., p38 MAP kinase or GSK3

-

Scenario: A kinase hinge requires the pyrazole to present an H-bond Donor at position 1 and an Acceptor at position 2.[1]

-

The Problem: If the inhibitor prefers the 5-R tautomer (where N1 is the donor) but the substituent R sterically clashes with the gatekeeper residue when in that orientation, binding is abolished.[1] Alternatively, if the stable solution tautomer places the H on the "wrong" nitrogen, the drug must pay an energetic penalty to flip the proton before binding.

Data Summary: Substituent Impact on Tautomeric Ratio (

| Substituent (R) | Electronic Effect | Dominant Tautomer (Solution) | Approx Ratio (3-R : 5-R) | Reference |

| Weak EDG | 3-R | 90 : 10 | [4] | |

| Conjugation | 3-R | 95 : 5 | [5] | |

| Strong EWG | 3-R | >99 : 1 | [2] | |

| Strong EDG | 3-R | 75 : 25 | [6] | |

| Tautomeric itself | Complex (Pyrazolone) | N/A | - |

Strategic Workflow for Drug Design

To mitigate tautomer-related failure modes, adopt this screening workflow:

Figure 2: Integrated computational and experimental workflow for de-risking pyrazole tautomerism.

References

-

Alkorta, I., et al. (2025).[1][5] "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives." ResearchGate.[1][6] 2

-

Claramunt, R. M., et al. (2006).[1][5] "The Use of NMR Spectroscopy to Study Tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy. 5

-

Aguilar-Parrilla, F., et al. (1992).[1] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2. 1

-

Secrieru, A., et al. (2019).[1][2] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules. 7[1][2][8][9][10]

-

Foces-Foces, C., et al. (1992).[1] "Crystal structure and tautomerism of 3(5)-phenylpyrazoles." Journal of the Chemical Society.[1] 1

-

Catalán, J., et al. (1985).[1][3][7] "Basicity and Tautomerism of Aminopyrazoles." Encyclopedia.pub / Molecules.[1] 8

-

Laufer, S. A., et al. (2019).[1] "Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity." ACS Medicinal Chemistry Letters. 11[1][2][8][9][10]

Sources

- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Reductive Amination of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde

[1]

Abstract

This guide details the reductive amination of 5-tert-butyl-1H-pyrazole-3-carbaldehyde , a critical scaffold in the development of kinase inhibitors and agrochemicals.[1] The presence of the bulky tert-butyl group and the amphoteric pyrazole ring presents unique solubility and reactivity challenges. This note provides two validated protocols: a Direct Method using Sodium Triacetoxyborohydride (STAB) for kinetic control and high chemoselectivity, and an Indirect Method using Sodium Borohydride (NaBH

Strategic Analysis & Mechanistic Insight

The Substrate: 5-tert-Butyl-1H-pyrazole-3-carbaldehyde

This substrate exhibits annular tautomerism.[1] While often denoted as the 3-carbaldehyde, it exists in equilibrium with the 5-carbaldehyde form. The tert-butyl group provides lipophilicity, improving solubility in organic solvents (DCM, DCE) compared to the unsubstituted parent pyrazole.

-

Key Challenge: The pyrazole N-H is weakly acidic (

).[1] Strong bases must be avoided to prevent deprotonation, which would render the aldehyde less electrophilic due to electron donation from the pyrazolate anion. -

Solution: Acid-catalyzed reductive amination (pH 5–6) is optimal.[1] It activates the carbonyl oxygen and suppresses pyrazole deprotonation.[1]

Reaction Mechanism

The reaction proceeds via the formation of an imine (Schiff base) intermediate.[1] In the presence of STAB, the protonated iminium ion is reduced much faster than the starting aldehyde, preventing the formation of the alcohol side-product.

Figure 1: Mechanistic pathway of reductive amination.[1] The critical step for selectivity is the rapid reduction of the Iminium Ion.

Experimental Protocols

Selection Guide: Which Protocol to Use?

| Feature | Protocol A: Direct (STAB) | Protocol B: Indirect (NaBH |

| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Borohydride |

| Conditions | Mild, Room Temp, Acidic | Two-step, often requires Reflux |

| Selectivity | High (Reduces Imine > Aldehyde) | Low (Reduces everything; requires pre-formation) |

| Best For | Standard amines , volatile amines | Hindered amines , anilines, weak nucleophiles |

| Solvent | DCE or THF | MeOH or EtOH |

Protocol A: Direct Reductive Amination (The "Gold Standard")

Objective: One-pot synthesis of secondary amines with minimal side-product formation.[1]

Reagents:

-

Substrate: 5-tert-Butyl-1H-pyrazole-3-carbaldehyde (1.0 equiv)[1][2]

-

Amine: Primary or Secondary amine (1.1 – 1.2 equiv)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]

-

Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-tert-Butyl-1H-pyrazole-3-carbaldehyde (1.0 equiv) in DCE (concentration ~0.1 M).

-

Amine Addition: Add the Amine (1.1 equiv).

-

Note: If the amine is a hydrochloride salt, add 1.1 equiv of TEA or DIPEA to liberate the free base.

-

-

Catalysis: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal/imine equilibrium establishment.

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.[1]

-

-

Reaction: Stir at RT under Nitrogen atmosphere. Monitor by LCMS or TLC.[1]

-

Quench: Quench by adding saturated aqueous NaHCO

solution. Stir vigorously for 15 minutes until gas evolution ceases. -

Workup:

-

Purification: Flash column chromatography (DCM/MeOH gradient).

-

Tip: For polar amines, use 10% MeOH in DCM with 1% NH

OH.[1]

-

Protocol B: Indirect Reductive Amination (Two-Step)

Objective: Forcing conditions for sterically hindered amines or when STAB is unavailable.[1]

Reagents:

Step-by-Step Procedure:

-

Imine Formation: Dissolve the aldehyde and amine in anhydrous MeOH.

-

Optional: Add 3Å molecular sieves or MgSO

to sequester water and drive equilibrium.[1]

-

-

Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.

-

Cooling: Cool the reaction mixture to 0°C (ice bath).

-

Reduction: Carefully add NaBH

portion-wise (exothermic, hydrogen gas evolution). -

Stir: Allow to warm to RT and stir for 1 hour.

-

Quench: Add water or 1M HCl carefully to destroy excess hydride.

-

Note: If using acid quench, ensure the final pH is basic (>9) before extraction to keep the amine in the organic phase.

-

-

Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

Workflow Visualization

Figure 2: Decision tree and workflow for Protocol A (STAB) and Protocol B (NaBH4).

Critical Parameters & Troubleshooting

Solubility & Tautomerism

The 5-tert-butyl group aids solubility, but if the product precipitates during the reaction (common with amine salts), add a co-solvent like DMF or increase the volume of DCE.

-

Issue: Incomplete conversion.

-

Fix: The pyrazole nitrogen may be coordinating to the Boron species.[1] Add 0.5 equiv more STAB or increase AcOH to 2.0 equiv to break coordination.

Purification of Amphoteric Products

The product contains a basic secondary amine and a weakly acidic pyrazole NH.[1]

-

SCX Columns (Strong Cation Exchange): Highly recommended.[1] Load the reaction mixture (in MeOH) onto an SCX cartridge. Wash with MeOH (elutes non-basic impurities).[1] Elute product with 2M NH

in MeOH.[1] -

Acid/Base Extraction: If not using SCX, be careful not to extract the product into the aqueous layer during acid washes.[1] Keep the aqueous phase basic (pH > 9) to extract the amine into the organic layer.[1]

Safety

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]

-

Simenel, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes."[1][6] INEOS OPEN, 2021.[1][5] Link

-

Common Organic Chemistry. "Reductive Amination: Standard Conditions and Mechanism." Common Organic Chemistry, Accessed 2023.[1] Link

-

Vertex AI Search. "Solubility and Properties of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde." NIH PubChem Compound Summary. Link

Sources

- 1. 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-tert-Butyl-1H-pyrazole-3-carbaldehyde DiscoveryCPR 865138-11-0 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. ineosopen.org [ineosopen.org]

- 6. researchgate.net [researchgate.net]

Strategic Synthesis of Bioactive Heterocycles from 5-tert-Butyl-1H-pyrazole-3-carbaldehyde

Executive Summary: The Lipophilic Anchor Strategy

In modern drug discovery, the 5-tert-butyl-1H-pyrazole-3-carbaldehyde scaffold represents a privileged starting point. The tert-butyl group at the C5 position acts as a "lipophilic anchor," significantly enhancing the membrane permeability and metabolic stability of derived molecules, while the C3-aldehyde serves as a highly reactive "warhead" for divergent synthesis.

This application note details three validated synthetic pathways to transform this core into complex bioactive heterocycles:

-

Schiff Base/Imine Formation: For rapid library generation.

-

Claisen-Schmidt Condensation: To generate chalcone intermediates.[1]

-

Pyrazoline Cyclization: Converting chalcones into bis-heterocyclic scaffolds.

Strategic Reaction Map

The following flow diagram illustrates the divergent synthetic pathways available from the parent aldehyde.

Figure 1: Divergent synthetic pathways from 5-tert-butyl-1H-pyrazole-3-carbaldehyde. Pathway A focuses on nitrogen-functionalization, while Pathway B and C build carbon frameworks.

Technical Protocols

Protocol A: Schiff Base Condensation (Imine Synthesis)

Objective: Synthesis of N-substituted imines for antimicrobial screening or subsequent reduction.

Mechanism: The nucleophilic amine attacks the electrophilic carbonyl carbon, followed by acid-catalyzed dehydration.

Materials:

-

5-tert-Butyl-1H-pyrazole-3-carbaldehyde (1.0 eq)

-

Substituted Aniline or Primary Amine (1.0 eq)[2]

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde in 10 mL of absolute ethanol.

-

Addition: Add 1.0 mmol of the target primary amine (e.g., 4-methoxy-aniline).

-

Catalysis: Add 2-3 drops of glacial acetic acid. The acid activates the carbonyl oxygen, making it more susceptible to nucleophilic attack.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

-

Checkpoint: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.5) should disappear.[2]

-

-

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50g).

-

Purification: The precipitate is filtered, washed with cold water, and recrystallized from ethanol/DMF (9:1) to yield the pure Schiff base.

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Creation of an α,β-unsaturated ketone linkage to extend the carbon skeleton.

Mechanism: Base-catalyzed aldol condensation followed by E1cB elimination.

Materials:

-

5-tert-Butyl-1H-pyrazole-3-carbaldehyde (1.0 eq)

-

Substituted Acetophenone (e.g., 4-chloroacetophenone) (1.0 eq)

-

Sodium Hydroxide (NaOH) (40% aq. solution) or KOH pellets

-

Ethanol (95%)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the acetophenone derivative and 1.0 mmol of the pyrazole-aldehyde in 15 mL of ethanol in a flask equipped with a magnetic stirrer.

-

Basification: Cool the solution to 0–5°C in an ice bath. Dropwise, add 2 mL of 40% NaOH solution.

-

Note: Low temperature prevents polymerization and side reactions (Cannizzaro).

-

-

Reaction: Stir vigorously at room temperature for 12–24 hours. The solution often turns yellow/orange due to the extended conjugation of the forming chalcone.

-

Neutralization: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl to neutralize the base.

-

Work-up: Filter the resulting solid precipitate. Wash with cold water until the filtrate is neutral pH.

-

Crystallization: Recrystallize from ethanol.

Protocol C: Cyclization to Pyrazolyl-Pyrazolines

Objective: Synthesis of a bis-pyrazole system. Pyrazolines are known for potent anti-inflammatory and MAO-B inhibitory activity.

Mechanism: Michael addition of hydrazine to the chalcone double bond, followed by intramolecular nucleophilic attack on the carbonyl.

Materials:

-

Pyrazolyl-Chalcone (from Protocol B) (1.0 eq)[2]

-

Hydrazine Hydrate (80% or 99%) (5.0 eq)

-

Glacial Acetic Acid (Solvent/Catalyst) or Ethanol

Step-by-Step Methodology:

-

Setup: Dissolve 1.0 mmol of the chalcone in 10 mL of glacial acetic acid.

-

Alternative: Use Ethanol as solvent with 5 equivalents of Hydrazine Hydrate if an N-acetyl group is not desired. Using pure acetic acid typically yields the N-acetyl pyrazoline.

-

-

Reflux: Heat the mixture at reflux (118°C for AcOH) for 6–8 hours.

-

Monitoring: TLC (Hexane:EtOAc 1:1). Chalcones are UV active and often colored; Pyrazolines are often fluorescent under UV (365 nm).

-

Isolation: Pour the reaction mixture into crushed ice. The product will precipitate as a solid.

-

Purification: Filter and wash with water. Recrystallize from methanol.

Data Summary & Expected Yields

The following table summarizes typical results observed when applying these protocols to 5-tert-butyl-1H-pyrazole-3-carbaldehyde derivatives.

| Reaction Type | Reactant B | Product Class | Typical Yield | Appearance | Key Spectral Feature (NMR) |

| Schiff Base | 4-OMe-Aniline | Imine | 85-92% | Yellow Solid | Singlet ~8.5 ppm (-CH=N-) |

| Claisen-Schmidt | Acetophenone | Chalcone | 75-85% | Orange Solid | Doublets ~15 Hz (Trans alkene) |

| Cyclization | Hydrazine/AcOH | N-Acetyl Pyrazoline | 65-78% | White/Pale Solid | ABX pattern (Pyrazoline ring protons) |

Troubleshooting & Optimization (Expert Insights)

-

Tautomerism: The starting material exists in equilibrium between 5-tert-butyl-1H-pyrazole-3-carbaldehyde and 3-tert-butyl-1H-pyrazole-5-carbaldehyde. In solution, this usually does not affect reactivity as the aldehyde remains accessible. However, during NMR characterization, broad NH signals or averaged peaks may be observed.

-

Solubility: The tert-butyl group significantly increases solubility in organic solvents (DCM, EtOAc) compared to the methyl analog. This facilitates easier work-up but may require cooling or anti-solvents (water/hexane) for crystallization.

-

Base Sensitivity: During Claisen-Schmidt condensation, if the yield is low, switch from NaOH to Piperidine or Pyrrolidine (organocatalysis) in refluxing ethanol. This is milder and often cleaner for sensitive substrates.

References

-

Synthesis of Pyrazole-3-carbaldehydes

-

Claisen-Schmidt Condensation Protocols

- Title: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condens

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Biological Relevance of tert-Butyl Pyrazoles

- Title: Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succin

- Source: Journal of Agricultural and Food Chemistry (via PubMed).

-

URL:[Link]

-

General Reactivity of Pyrazole Aldehydes

Sources

Application Note: Strategic Deployment of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde in Medicinal Chemistry

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It synthesizes current literature, field-proven methodologies, and structural biology insights regarding the use of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde .

Executive Summary & Scientific Rationale

In the landscape of fragment-based drug discovery (FBDD), 5-tert-Butyl-1H-pyrazole-3-carbaldehyde represents a "privileged scaffold." Its utility is derived from two synergistic structural features:

-

The tert-Butyl Group (Hydrophobic Anchor): This bulky, lipophilic moiety is exceptionally effective at occupying the hydrophobic "gatekeeper" pockets (e.g., the ATP-binding site of kinases like B-Raf, p38 MAP, and VEGFR). It provides high enthalpic binding energy through van der Waals interactions while imposing steric selectivity against off-target proteins with smaller pockets.

-

The Aldehyde "Warhead" (Chemical Handle): The C3-formyl group serves as a versatile electrophile for divergent synthesis, enabling rapid generation of focused libraries via reductive amination, olefination, or heterocyclization.

Primary Applications:

-

Kinase Inhibitors: Targeting Type II binding modes (e.g., Sorafenib/Vemurafenib analogs).

-

GPCR Ligands: Cannabinoid receptor (CB1/CB2) modulators.

-

Anti-inflammatory Agents: COX-2 selective inhibitors.[1]

Chemical Reactivity & Divergent Synthesis Workflow

The following diagram illustrates the critical synthetic pathways accessible from the core aldehyde. This workflow is designed to maximize "SAR (Structure-Activity Relationship) velocity" in early discovery phases.

Figure 1: Divergent synthetic pathways from the pyrazole-carbaldehyde core. Blue nodes represent library outputs; the yellow node represents structural modification.

Detailed Experimental Protocols

Protocol A: High-Throughput Reductive Amination (Library Synthesis)

Objective: To generate a library of secondary amines for SAR exploration of the solvent-exposed region of the target protein. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.

Reagents:

-

Substrate: 5-tert-Butyl-1H-pyrazole-3-carbaldehyde (1.0 equiv)

-

Amine: Diverse primary/secondary amines (1.1 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

-

Catalyst: Acetic acid (catalytic, 1-2 drops)

Step-by-Step Methodology:

-

Imine Formation: In a 20 mL scintillation vial, dissolve the aldehyde (152 mg, 1.0 mmol) in DCE (5 mL). Add the amine (1.1 mmol).

-

Critical Check: If the amine is a hydrochloride salt, add 1.1 equiv of TEA to liberate the free base.

-

-

Activation: Add glacial acetic acid (2 drops). Stir at Room Temperature (RT) for 30–60 minutes.

-

Observation: The solution may turn slightly cloudy or change color, indicating imine formation.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (318 mg, 1.5 mmol) portion-wise over 5 minutes to manage mild effervescence.

-

Reaction: Remove ice bath and stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of aldehyde peak at ~254 nm).

-

Quench & Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Most products are pure enough for initial screening (>90%). If necessary, purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Authoritative Insight: STAB is preferred over NaBH₄ because it is less likely to reduce the aldehyde directly, preventing the formation of the alcohol byproduct [1].

Protocol B: Regioselective N-Alkylation

Objective: To cap the pyrazole nitrogen, modulating solubility and preventing promiscuous binding. Challenge: Pyrazoles are ambident nucleophiles. The tert-butyl group exerts steric hindrance, often favoring alkylation at the distal nitrogen (N1) over the proximal nitrogen (N2), but mixtures can occur.

Reagents:

-

Substrate: 5-tert-Butyl-1H-pyrazole-3-carbaldehyde

-

Base: Cs₂CO₃ (Cesium Carbonate) or NaH

-

Electrophile: Alkyl halide (R-X)

-

Solvent: DMF or Acetone

Step-by-Step Methodology:

-

Dissolution: Dissolve the aldehyde (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add Cs₂CO₃ (2.0 equiv). Stir at RT for 15 minutes.

-

Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

-

Temperature Control:

-

Kinetic Control: Stir at 0°C to RT to favor the less sterically hindered isomer.

-

Thermodynamic Control: Heat to 60°C if the thermodynamically stable isomer is desired.

-

-

Differentiation: Use 2D NMR (NOESY) to distinguish regioisomers. An NOE signal between the tert-butyl protons and the N-alkyl group indicates N1-alkylation (adjacent). Lack of NOE indicates N2-alkylation (distal).

Structural Biology & Design Logic

When designing inhibitors using this scaffold, understanding the spatial arrangement is critical.

Binding Mode Diagram (Kinase Domain):

Figure 2: Conceptual binding mode of tert-butyl-pyrazole inhibitors in a typical kinase ATP-binding site.

Design Heuristics:

-

Steric Clash: The tert-butyl group is too large for kinases with a "Gatekeeper" residue that is bulky (e.g., Methionine). It targets kinases with smaller gatekeepers (e.g., Threonine in B-Raf) or those that can adopt a "DFG-out" conformation [2].

-

Solubility: The aldehyde-derived amine tail (green node in Fig 2) is the primary vector for improving physicochemical properties (LogD, solubility) without disrupting the core binding event.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Reductive Amination | Steric hindrance of amine or poor imine stability. | Switch solvent to Methanol; use Ti(OiPr)₄ as a Lewis acid to force imine formation before adding reducing agent [3]. |

| Regioisomer Mixtures (N-Alkylation) | Tautomeric equilibrium. | Use bulky protecting groups (e.g., THP, Trityl) if N-protection is temporary. For permanent alkylation, separate isomers via Silica Gel chromatography (Isomers often have |

| Aldehyde Oxidation | Air sensitivity.[2] | Store the aldehyde under Nitrogen/Argon at 4°C. If impure, recrystallize from Hexane/Ethyl Acetate. |

References

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

Wan, P. T., et al. (2004). "Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF." Cell. Link

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link

-

Fichez, J., et al. (2015). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi. Link

Sources

Application Note: 5-tert-Butyl-1H-pyrazole-3-carbaldehyde in Agrochemical Synthesis

[1]

Executive Summary

5-tert-Butyl-1H-pyrazole-3-carbaldehyde (CAS: 865138-11-0 / 129742-77-0) serves as a versatile "lipophilic anchor" in agrochemical design. The tert-butyl group provides the necessary steric bulk and hydrophobicity to penetrate waxy plant cuticles and insect exoskeletons, while the aldehyde functionality acts as a reactive handle for diversifying the C-3 position. This intermediate is pivotal in the discovery of pyrazole-carboxamide fungicides and pyrazole-amine acaricides (analogs of Tebufenpyrad and Fenpyroximate).

Chemical Profile & Specifications

| Parameter | Specification |

| IUPAC Name | 5-tert-Butyl-1H-pyrazole-3-carbaldehyde |

| CAS Number | 865138-11-0 (Generic), 129742-77-0 (Isomer specific) |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in MeOH, DCM, THF; sparingly soluble in water |

| Stability | Air-sensitive (oxidizes to carboxylic acid); Store under Argon at 2–8°C |

| Tautomerism | Exists in equilibrium between 3-formyl and 5-formyl tautomers in solution |

Synthesis Protocol: The "Make" Workflow

Rationale: Direct formylation of 3-tert-butylpyrazole often yields the C-4 aldehyde (Vilsmeier-Haack selectivity). To selectively install the aldehyde at C-3, a stepwise reduction-oxidation strategy starting from the ethyl ester is the most reliable industrial route.

Step 1: Cyclocondensation (Formation of the Pyrazole Core)

Reaction: Ethyl 5,5-dimethyl-2,4-dioxohexanoate + Hydrazine Hydrate → Ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate.

-

Reagents: Dissolve ethyl 5,5-dimethyl-2,4-dioxohexanoate (1.0 eq) in Ethanol (0.5 M).

-

Addition: Cool to 0°C. Add Hydrazine hydrate (1.1 eq) dropwise over 30 minutes.

-

Reflux: Warm to room temperature, then reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Concentrate in vacuo. Recrystallize from hexane/ether to obtain the ester.

-

Checkpoint: Yield should be >85%.

-

Step 2: Selective Reduction to Alcohol

Reaction: Ethyl ester + LiAlH₄ → (5-tert-Butyl-1H-pyrazol-3-yl)methanol.

-

Setup: Flame-dry a 3-neck flask; purge with N₂. Suspend LiAlH₄ (2.5 eq) in anhydrous THF.

-

Addition: Add the ester (from Step 1) in THF dropwise at 0°C.

-

Quench: After 4 hours at RT, strictly follow the Fieser quench method (Water, 15% NaOH, Water) to avoid aluminum emulsions.

-

Isolation: Filter precipitate, dry organic layer over Na₂SO₄, and concentrate.

Step 3: Oxidation to Aldehyde (Swern or MnO₂)

Reaction: Alcohol + MnO₂ → 5-tert-Butyl-1H-pyrazole-3-carbaldehyde. Note: MnO₂ is preferred over Swern for scale-up due to operational simplicity and avoidance of sulfur byproducts.

-

Reaction: Dissolve alcohol (1.0 eq) in DCM. Add activated MnO₂ (10.0 eq).

-

Agitation: Stir vigorously at RT for 12–24 hours.

-

Filtration: Filter through a Celite pad to remove Mn species.

-

Purification: Flash chromatography (SiO₂, 0–30% EtOAc in Hexane).

-

Quality Control: ¹H NMR should show a distinct singlet aldehyde peak at ~9.8–10.0 ppm.

-

Synthesis Pathway Diagram

Figure 1: Stepwise synthesis of the target aldehyde from acyclic precursors. The oxidation step (Red) is critical for preventing over-oxidation to the acid.

Application Protocol: The "Use" Workflow

This aldehyde is the divergence point for two major classes of agrochemicals: Mitochondrial Complex I Inhibitors (MET I) and Novel Fungicides .

Workflow A: Reductive Amination (Acaricide Synthesis)